3-Acetoxy-2'-methoxybenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

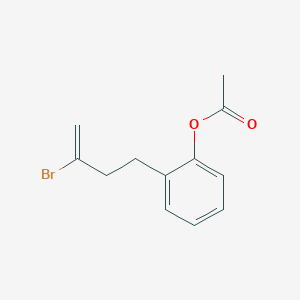

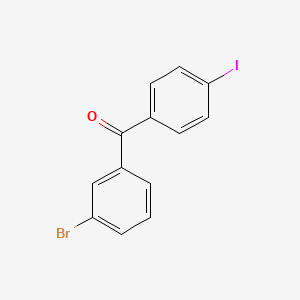

3-Acetoxy-2’-methoxybenzophenone is a chemical compound with the molecular formula C16H14O4 . It has a molecular weight of 270.28 . The compound is a derivative of benzophenone .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis

The InChI code for 3-Acetoxy-2’-methoxybenzophenone is 1S/C16H14O4/c1-11(17)20-13-7-5-6-12(10-13)16(18)14-8-3-4-9-15(14)19-2/h3-10H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Synthesis of Novel Benzamide Compounds

3-Acetoxy-2’-methoxybenzophenone: serves as a precursor in the synthesis of novel benzamide compounds. These compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesized benzamides are significant due to their potential applications in medical, industrial, and biological fields.

Antioxidant Activity

The antioxidant properties of benzamide derivatives synthesized from 3-Acetoxy-2’-methoxybenzophenone have been explored. These compounds exhibit total antioxidant, free radical scavenging, and metal chelating activities . Their effectiveness in these areas can be compared with standard antioxidants, making them valuable for further research in oxidative stress-related conditions.

Antibacterial Applications

Benzamide derivatives from 3-Acetoxy-2’-methoxybenzophenone have shown promising antibacterial activity. They have been tested against both gram-positive and gram-negative bacteria, showing growth inhibitory activity which is compared with control drugs . This suggests potential applications in developing new antibacterial agents.

Drug Discovery

The structural properties of 3-Acetoxy-2’-methoxybenzophenone derivatives make them suitable for drug discovery applications. Amide compounds, including those derived from this chemical, have been used in the discovery of drugs for various diseases, such as cancer and hypercholesterolemia .

Industrial Applications

In the industrial sector, 3-Acetoxy-2’-methoxybenzophenone derivatives find applications in the plastic and rubber industry, paper industry, and agriculture. Their structural versatility allows them to be used as intermediates in the synthesis of various industrial products .

Biological Molecule Synthesis

As a structural compound, 3-Acetoxy-2’-methoxybenzophenone is found in potential biological molecules. It is used in the synthesis of natural products, proteins, and commercial drugs, highlighting its importance in biochemistry and pharmacology .

Photostabilization

Due to its benzophenone structure, 3-Acetoxy-2’-methoxybenzophenone can be utilized in photostabilization processes. Benzophenones are known to absorb UV light, making them useful in protecting materials from UV degradation .

Material Science Research

In material science, 3-Acetoxy-2’-methoxybenzophenone can be used to modify the properties of materials, such as improving their resistance to environmental stressors. Its incorporation into polymers can enhance durability and longevity .

properties

IUPAC Name |

[3-(2-methoxybenzoyl)phenyl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c1-11(17)20-13-7-5-6-12(10-13)16(18)14-8-3-4-9-15(14)19-2/h3-10H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEGDQYPBNCJOOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC=CC=C2OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641617 |

Source

|

| Record name | 3-(2-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetoxy-2'-methoxybenzophenone | |

CAS RN |

890099-24-8 |

Source

|

| Record name | Methanone, [3-(acetyloxy)phenyl](2-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890099-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-Methoxybenzoyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B1292202.png)